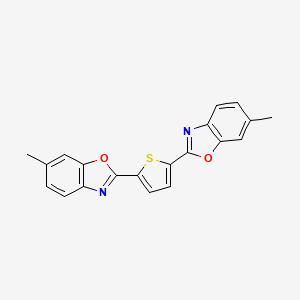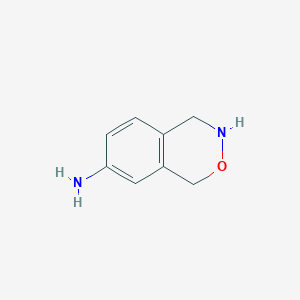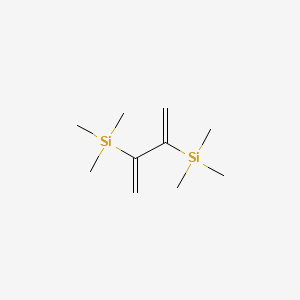
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- is a silicon-containing organic compound with the molecular formula C₁₀H₂₂Si₂ and a molecular weight of 198.4527 g/mol . This compound is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups, making it an interesting subject for research in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the use of trimethylsilyl-substituted butadienes, which undergo a series of reactions to form the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the silicon-carbon bonds.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- can undergo various chemical reactions, including:
Oxidation: The silicon atoms in the compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The methyl groups attached to silicon can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can result in a variety of functionalized silicon compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds and as a model compound for studying silicon-carbon bond formation and reactivity.
Biology: Research into silicon-containing compounds has potential implications for understanding silicon’s role in biological systems.
Medicine: While not directly used in medicine, the study of silicon compounds can contribute to the development of silicon-based drug delivery systems.
Industry: Silicon-containing compounds are used in the production of advanced materials, including polymers and coatings, due to their unique properties.
Wirkmechanismus
The mechanism by which 2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with carbon, oxygen, and other elements, influencing the compound’s reactivity and stability. The pathways involved in these interactions are complex and depend on the specific chemical environment and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar silicon-containing structure but includes chlorine atoms instead of methyl groups.
Tetramethylsilane: A simpler silicon compound with four methyl groups attached to a single silicon atom.
Uniqueness
2,5-Disilahexane, 2,2,5,5-tetramethyl-3,4-dimethylene- is unique due to its specific arrangement of silicon and carbon atoms, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
22472-36-2 |
|---|---|
Molekularformel |
C10H22Si2 |
Molekulargewicht |
198.45 g/mol |
IUPAC-Name |
trimethyl(3-trimethylsilylbuta-1,3-dien-2-yl)silane |
InChI |
InChI=1S/C10H22Si2/c1-9(11(3,4)5)10(2)12(6,7)8/h1-2H2,3-8H3 |
InChI-Schlüssel |
RJSCYACDEKOHFB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=C)C(=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


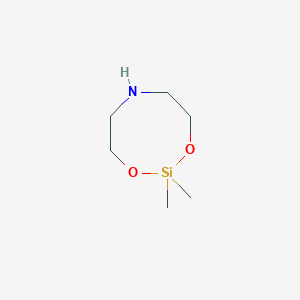
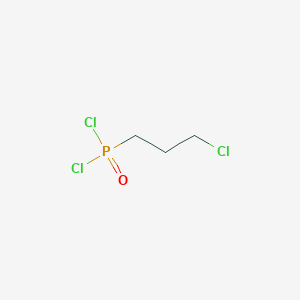
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
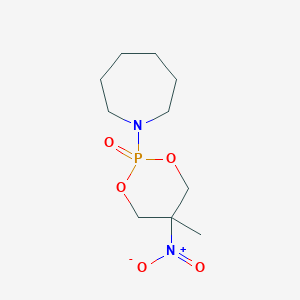
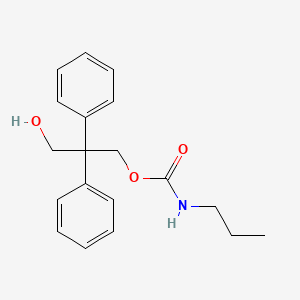

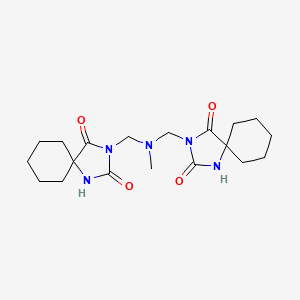
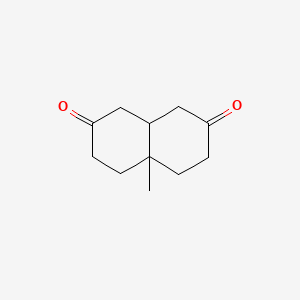
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
